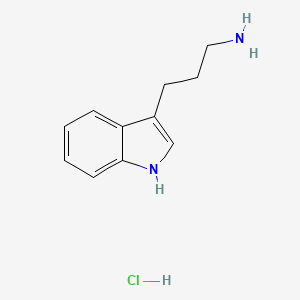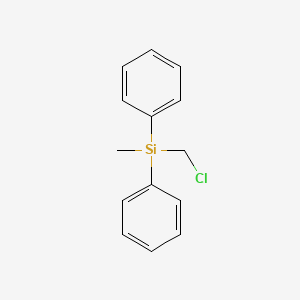
diethyl 2-(2-chloroethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonic ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is the substituted monocarboxylic acid.
Scientific Research Applications
Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-chloropropyl)malonate: Similar in structure but with a different alkyl chain length.
Tris (2-chloroethyl)-orthoformate: Contains multiple chloroethyl groups but differs in its core structure.
Uniqueness
Diethyl 2-(2-chloroethyl)propanedioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
18719-42-1 |
|---|---|
Molecular Formula |
C9H15ClO4 |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
diethyl 2-(2-chloroethyl)propanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZBNRVCJGKAZEQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
Key on ui other cas no. |
18719-42-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)




